![molecular formula C10H13NS2 B3383879 3-(1,3-Dithian-2-yl)aniline CAS No. 50427-93-5](/img/structure/B3383879.png)
3-(1,3-Dithian-2-yl)aniline
Overview
Description
3-(1,3-Dithian-2-yl)aniline is an organic compound with the molecular formula C10H13NS2 . It is a derivative of aniline and is a colorless, crystalline solid. This compound has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, a ligand in coordination chemistry, and a fluorescent dye in biological applications.
Molecular Structure Analysis
The molecular structure of 3-(1,3-Dithian-2-yl)aniline is characterized by a large conjugated system. This conjugated system is responsible for its fluorescent properties, as the electrons in the system can absorb energy from light and then re-emit it as visible light.Chemical Reactions Analysis
3-(1,3-Dithian-2-yl)aniline has been used in the synthesis of a variety of organic molecules, including heterocyclic compounds, polymers, and peptides. It is also used as a ligand in coordination chemistry to form complexes with metal ions such as cobalt and nickel.Mechanism of Action
- One possible mechanism involves dissociation of the dithiane ring, resulting in a sulfur-centered radical intermediate. This intermediate could then undergo regioselective cyclization, leading to the formation of a 9-membered heterocyclic compound .
Mode of Action
Action Environment
Safety and Hazards
properties
IUPAC Name |
3-(1,3-dithian-2-yl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAJZNMDNBKITP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304175 | |
Record name | 3-(1,3-Dithian-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50427-93-5 | |
Record name | 3-(1,3-Dithian-2-yl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50427-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dithian-2-yl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501304175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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